3-Propyl-azetidine HCl
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Overview
Description
3-Propyl-azetidine HCl is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-Propyl-azetidine HCl, often involves [2+2] cycloaddition reactions, metal-catalyzed reactions, and C(sp3)–H functionalization . One common method involves the reaction of a suitable amine with an epoxide under acidic conditions to form the azetidine ring .
Industrial Production Methods
Industrial production of azetidines typically involves the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity . For example, the preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride involves the reaction of dimethylaniline and epoxy chloropropane in an organic solvent, followed by heating and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-azetidine HCl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various functionalized azetidines .
Scientific Research Applications
3-Propyl-azetidine HCl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propyl-azetidine HCl involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring makes it reactive towards nucleophiles and electrophiles, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the azetidine ring .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
Uniqueness
3-Propyl-azetidine HCl is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This unique combination of properties makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-propylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEZOBUAZNQAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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